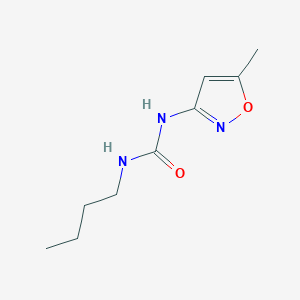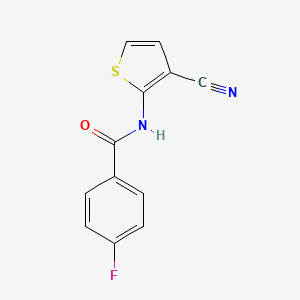
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research. This compound belongs to the family of isoxazole derivatives, which are known for their wide spectrum of biological activities and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is practically simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity .
Industrial Production Methods: Industrial production methods for N-substituted ureas often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economy and ease of execution, providing little consideration for environmental impacts . there is a growing emphasis on developing resource-efficient and environment-friendly synthetic processes for manufacturing these compounds .
化学反応の分析
Types of Reactions: Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The isoxazole ring in the compound imparts different activities depending on the substitution of various groups .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- depend on the specific reaction conditions and reagents used . These products often exhibit diverse biological activities and therapeutic potential .
科学的研究の応用
Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds with promising biological activities . In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it has applications in the industrial sector, particularly in the development of new synthetic strategies and designing of new isoxazole derivatives .
作用機序
The mechanism of action of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit the phosphorylation of FLT3, leading to complete tumor regression in certain cancer models . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
類似化合物との比較
Similar Compounds: Similar compounds to Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- include other isoxazole derivatives such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea . These compounds share a common isoxazole ring structure and exhibit diverse biological activities .
Uniqueness: The uniqueness of Urea, N-butyl-N’-(5-methyl-3-isoxazolyl)- lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential . This compound’s unique structure allows for the development of new synthetic strategies and the design of new derivatives with promising biological activities .
特性
IUPAC Name |
1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYSGRDULBOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366659 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55807-64-2 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)


![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)




![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)


![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)

